molecular formula C8H13NO2 B14067867 ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B14067867
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-XDKWHASVSA-N
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Description

Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of interest due to its unique bicyclic framework, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic framework.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound finds use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific nitrogen-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6?,8-/m0/s1

InChI Key

FVXMHPBISAMATP-XDKWHASVSA-N

Isomeric SMILES

CCOC(=O)[C@]12CC1CCN2

Canonical SMILES

CCOC(=O)C12CC1CCN2

Origin of Product

United States

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